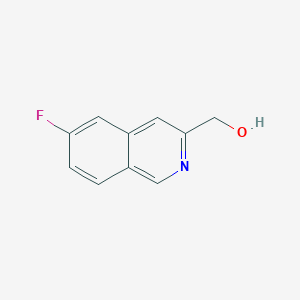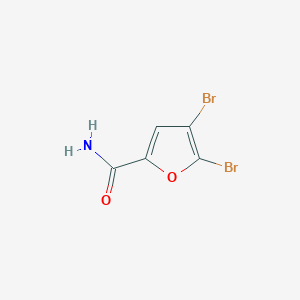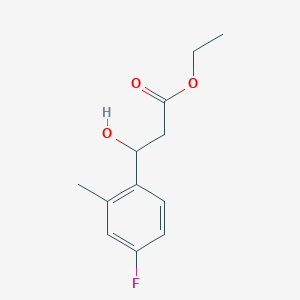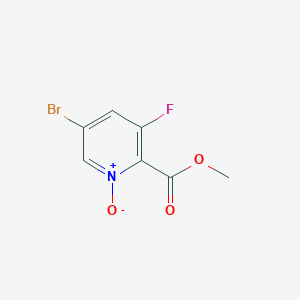
5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H5BrFNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide typically involves the introduction of bromine and fluorine atoms into the pyridine ring, followed by the addition of a methoxycarbonyl group. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different halogen or alkyl groups.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological molecules makes it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s biological activity may lead to the development of new therapeutic agents for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of a methoxycarbonyl group.
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide: This compound lacks the fluorine atom present in 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, as well as the methoxycarbonyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H5BrFNO3 |
|---|---|
Peso molecular |
250.02 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-fluoro-1-oxidopyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7(11)6-5(9)2-4(8)3-10(6)12/h2-3H,1H3 |
Clave InChI |
PAWJBQZNLBJVKQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=[N+]1[O-])Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate](/img/structure/B13672989.png)

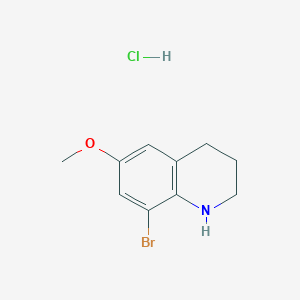
![7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)

![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)

